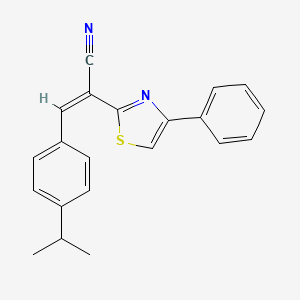

(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S/c1-15(2)17-10-8-16(9-11-17)12-19(13-22)21-23-20(14-24-21)18-6-4-3-5-7-18/h3-12,14-15H,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNKTKDDHMEUIL-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate phenyl and thiazole derivatives with acrylonitrile under controlled conditions. The synthetic route often includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile in the presence of a base to form the desired compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including those similar to (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. These compounds have shown promising results against a range of microorganisms.

| Compound | Activity Against | Reference |

|---|---|---|

| 8b | Excellent against S. aureus | |

| 9a | Excellent against E. coli and S. aureus | |

| 9d | Excellent against P. aeruginosa |

The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. Compounds with thiazole moieties are known to interact with bacterial enzymes, leading to cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines to assess the potential anticancer properties of (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Studies

- Study on Antihypertrophic Activity : A related compound was tested for antihypertrophic activity in a spontaneous hypertensive rat model, demonstrating a significant reduction in cardiac hypertrophy markers (IC50 = 4.0 nM) .

- Inhibition of Lipoxygenase : Research has indicated that thiazole derivatives can inhibit lipoxygenase enzymes, which are implicated in inflammatory diseases and cancer progression . This suggests that (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile may have therapeutic potential in treating inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Properties

Key Observations :

- Electronic Conjugation : Compounds with extended aromatic systems (e.g., carbazole in ) exhibit stronger fluorescence than aliphatic-substituted analogs. The isopropyl group in the target compound may reduce π-π stacking, enhancing emission in aggregated states .

- Steric Effects : Bulky substituents like benzyloxy or isopropyl improve solubility but may hinder crystallization, as seen in solvent-dependent film formation .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Notes:

Optoelectronics and AIE

- Carbazole-containing analogs show tunable solid-state fluorescence, while silole derivatives exhibit AIE. The target compound’s isopropyl group may similarly suppress aggregation-caused quenching.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-3-(4-isopropylphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile?

The compound can be synthesized via Knoevenagel condensation , a widely used method for acrylonitrile derivatives. Key steps include:

- Reacting 4-isopropylbenzaldehyde with 2-(4-phenylthiazol-2-yl)acetonitrile in a polar aprotic solvent (e.g., DMF or ethanol) under basic catalysis (e.g., piperidine).

- Optimizing molar ratios (e.g., 1:1.2 aldehyde to nitrile) and reaction temperatures (60–80°C) to maximize Z-isomer yield.

- Purification via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- FT-IR : Identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : ¹H NMR to confirm Z-configuration (olefinic protons at δ 6.5–7.5 ppm with coupling constants J ≈ 12–14 Hz) and ¹³C NMR for nitrile carbon (δ ~110–120 ppm) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···N hydrogen bonds) using SHELXL refinement .

Advanced: How can contradictions between computational and experimental geometric parameters be resolved?

- Perform hybrid DFT calculations (e.g., B3LYP functional with 6-31G* basis set) incorporating exact exchange terms to improve accuracy for bond lengths and angles .

- Validate against experimental X-ray data (e.g., compare C=C bond lengths: computational vs. crystallographic values within ±0.02 Å) .

- Use statistical metrics like mean absolute deviation (e.g., <2.4 kcal/mol for thermochemical properties) to assess agreement .

Advanced: What challenges arise in crystallographic refinement of the Z-isomer?

- Disorder in thiazole or isopropyl groups : Address using SHELXL’s PART instruction and isotropic displacement parameter restraints .

- Hydrogen bonding networks : Map C–H···O/N interactions (e.g., bond distances ~2.5–3.0 Å) to explain packing motifs .

- Thermal motion artifacts : Apply multi-scan absorption corrections during data processing .

Basic: How to preliminarily evaluate the compound’s biological activity?

- Conduct MTT assays against cancer cell lines (e.g., MCF-7 for ER+ve activity) at concentrations 1–100 μM.

- Compare IC₅₀ values with structurally similar compounds (e.g., (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed IC₅₀ ≈ 5 μM against leukemia cells) .

- Use UV-vis spectroscopy to monitor cellular uptake via λmax shifts in biological media .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

- Substituent variation : Replace isopropyl with methoxy, nitro, or halogens to assess electronic effects on cytotoxicity .

- Pharmacophore modeling : Overlay active/inactive analogs to identify essential moieties (e.g., thiazole ring’s role in binding) .

- Dose-response assays : Correlate substituent hydrophobicity (logP) with membrane permeability trends .

Advanced: How to analyze mechanophotonic properties for material science applications?

- Crystal engineering : Design flexible microcrystals by introducing bulky groups (e.g., trifluoromethyl) to enhance π-stacking and phosphorescence (λmax ~530 nm, lifetime ~658 μs) .

- Mechanical testing : Apply shear stress via AFM to assess elasticity and phosphorescence retention .

- DFT/MM simulations : Model exciton migration pathways to explain mechano-responsive emission .

Basic: How to troubleshoot low yields in Z-isomer synthesis?

- Reaction monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane) to track intermediate formation .

- Acid/base optimization : Adjust piperidine catalyst concentration (5–10 mol%) to suppress E-isomer formation .

- Temperature control : Maintain ≤80°C to prevent thermal isomerization .

Advanced: What strategies validate the Z-configuration in solution?

- NOESY NMR : Detect spatial proximity between thiazole protons and acrylonitrile’s α-H (distance <4 Å) .

- UV-vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents (Z-isomers show solvatochromism due to dipole alignment) .

- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess if chiral centers are present .

Advanced: How to address discrepancies in biological activity across cell lines?

- Proteomics profiling : Identify target proteins (e.g., tubulin or kinases) via pull-down assays with biotinylated analogs .

- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

- ROS assays : Measure reactive oxygen species generation to link cytotoxicity to oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.